![molecular formula C11H13N B15276224 1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine typically involves a multi-step synthetic process. One common method includes the cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides . This reaction proceeds under mild conditions and is highly stereoselective, ensuring the formation of the desired spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can have different functional groups attached to the cyclopropane or indene rings.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological targets through unique binding modes. The compound’s amine group can form hydrogen bonds with proteins, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
Vinylcyclopropane: Found in many pharmaceuticals and natural products, known for its ring strain and reactivity.
Uniqueness: 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H13N/c12-10-7-11(10)5-8-3-1-2-4-9(8)6-11/h1-4,10H,5-7,12H2 |
InChI-Schlüssel |
ITZQDSGDJHXPLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CC3=CC=CC=C3C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


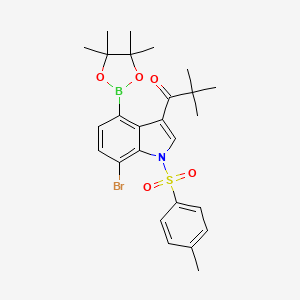
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
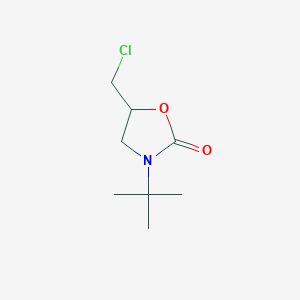
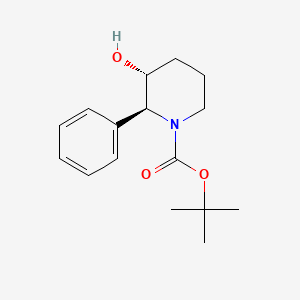
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


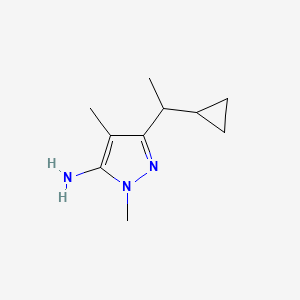
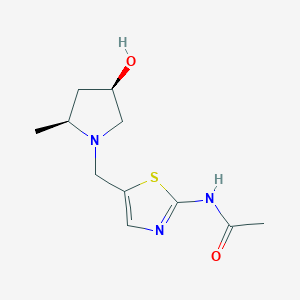

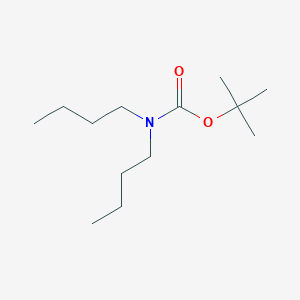

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

